molecular formula C16H20ClNO2 B2859040 2-Chloro-1-(6-ethoxy-2,2,4-trimethylquinolin-1-yl)ethanone CAS No. 793679-05-7

2-Chloro-1-(6-ethoxy-2,2,4-trimethylquinolin-1-yl)ethanone

Cat. No. B2859040
M. Wt: 293.79
InChI Key: YFVGXFZKXKZDES-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-(6-ethoxy-2,2,4-trimethylquinolin-1-yl)ethanone” is a complex organic molecule. It likely contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also has an ethoxy group and a chloro group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its atoms and the bonds between them. The quinoline backbone would contribute to the aromaticity of the molecule . The ethoxy and chloro groups would likely be attached to the carbon atoms in the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Electrophilic aromatic substitution reactions are common in compounds with a quinoline backbone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its molecular structure. The presence of the ethoxy group could potentially increase its solubility in organic solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science . Further studies could also investigate its synthesis and properties in more detail.

properties

IUPAC Name

2-chloro-1-(6-ethoxy-2,2,4-trimethylquinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2/c1-5-20-12-6-7-14-13(8-12)11(2)9-16(3,4)18(14)15(19)10-17/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVGXFZKXKZDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloroacetyl)-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline

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